molecular formula C20H19FN2O2S B6550767 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040658-09-0

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6550767
CAS No.: 1040658-09-0
M. Wt: 370.4 g/mol
InChI Key: QFWQDKKAFUKHCW-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The molecule also contains a sulfanyl group (-SH), a fluorophenyl group (a phenyl ring with a fluorine atom attached), and an acetamide group (an acetyl group bonded to an amine).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, the fluorophenyl group, and the acetamide group would all contribute to its overall structure. Quantum chemical calculations could be used to predict the molecular geometry, vibrational frequencies, and other properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxazole ring might undergo reactions at the carbon between the oxygen and nitrogen atoms. The sulfanyl group could potentially be oxidized, and the acetamide group might participate in various reactions involving the carbonyl or the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and affect its polarity. The oxazole ring could contribute to its aromaticity and potentially its fluorescence .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This can include using personal protective equipment and working in a well-ventilated area .

Future Directions

The study and development of new oxazole derivatives is a vibrant area of research, given the wide range of biological activities these compounds can exhibit. Future work could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-12-8-13(2)19(14(3)9-12)23-18(24)11-26-20-22-10-17(25-20)15-4-6-16(21)7-5-15/h4-10H,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWQDKKAFUKHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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